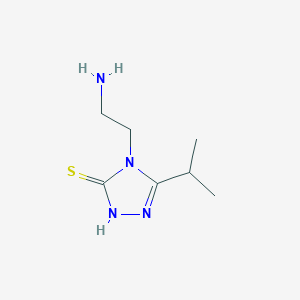
4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both amino and thiol functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with isopropyl hydrazine and carbon disulfide, followed by cyclization to form the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reactants used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism by which 4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring allows for strong binding interactions with metal ions or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethyl)-N-(propan-2-yl)-1,3-thiazol-2-amine
- 2-[4-(2-aminoethyl)phenoxy]-N-(propan-2-yl)propanamide
Uniqueness
4-(2-Aminoethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups and the triazole ring structure. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds. Its versatility and potential for various applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H14N4S |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H14N4S/c1-5(2)6-9-10-7(12)11(6)4-3-8/h5H,3-4,8H2,1-2H3,(H,10,12) |
InChI Key |
YGWHWBQRJWIBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
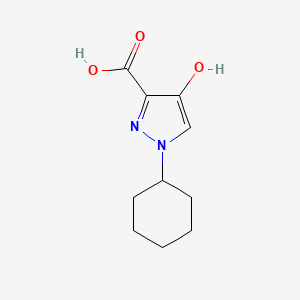
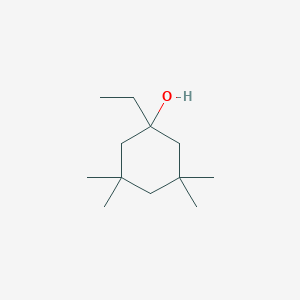
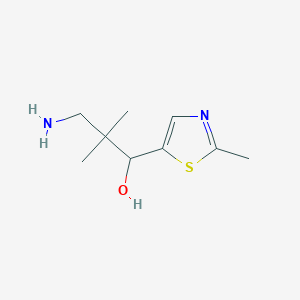
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
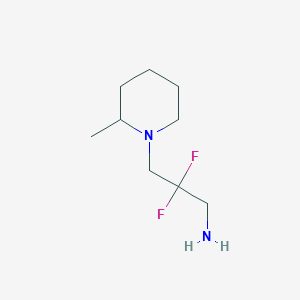


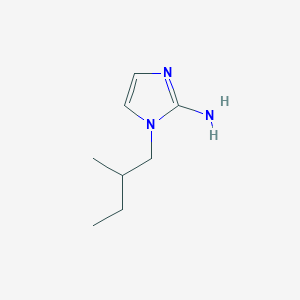
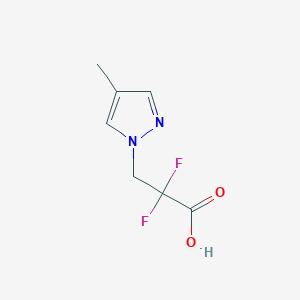

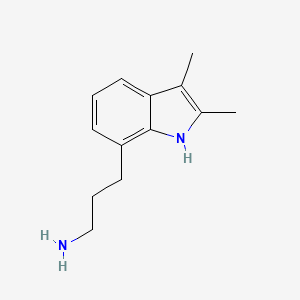

![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B13172522.png)
